5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one
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Overview
Description
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications. The absence of metal catalysts and the use of easily accessible starting materials make this method attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with various biological targets, including enzymes and receptors. The compound’s aromatic rings and ether linkages may facilitate binding to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one : Similar structure but with different substituents and biological activities .
- Benzopyrano[2,3-c]pyrazol-4(2H)-one : Shares the pyrano structure but with a pyrazole ring, exhibiting different chemical and biological properties .
- 1,4-Benzodioxin, 2,3-dihydro- : Similar ether linkages but lacks the complex aromatic structure of the target compound .
Uniqueness
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is unique due to its combination of multiple aromatic rings and ether linkages, which confer distinct chemical reactivity and potential biological activities. Its synthesis via multicomponent reactions also sets it apart from other similar compounds.
Properties
CAS No. |
128650-15-7 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2,3-dihydroisochromeno[3,4-g][1,4]benzodioxin-5-one |
InChI |
InChI=1S/C15H10O4/c16-15-10-4-2-1-3-9(10)11-7-13-14(8-12(11)19-15)18-6-5-17-13/h3-8H,1-2H2 |
InChI Key |
WWPOSUFPEHREJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=CO4 |
Origin of Product |
United States |
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